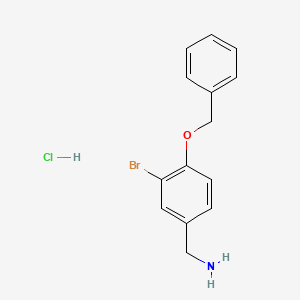

Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride

Description

Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride is a substituted benzylamine derivative with a bromine atom at the 3-position and a phenylmethoxy group at the 4-position of the benzene ring, forming a hydrochloride salt. Its molecular formula is C₁₄H₁₅BrClNO (estimated based on structural analogs ), with a molecular weight of approximately 336.64 g/mol. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

(3-bromo-4-phenylmethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO.ClH/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11;/h1-8H,9-10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDDFMXFQHILTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride, also referred to as a pyridinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C₁₈H₃₀ClN₃O

- Molecular Weight : 355.912 g/mol

- CAS Number : 110177-28-1

Research indicates that compounds similar to 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride may interact with calcium signaling pathways. Specifically, they have been shown to modulate NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) signaling, which is crucial in various physiological processes including T cell activation and cardiac function.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit NAADP-induced calcium release in various cell types. For instance, studies have shown that it effectively antagonizes antigen-dependent reactivation of rat effector T cells with an IC50 value of approximately 1.7 µM . This suggests a significant role in modulating immune responses.

In Vivo Studies

In vivo investigations using models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), revealed that administration of the compound resulted in a notable reduction in CNS-infiltrating T cells. This inhibition was associated with a decrease in the reactivation of effector T cells, indicating potential therapeutic applications in autoimmune conditions .

Case Studies

- Autoimmunity : A study explored the effects of the compound on EAE models, demonstrating that it could reduce T cell infiltration into the central nervous system by approximately 50%, highlighting its potential as an immunomodulatory agent.

- Cardiovascular Applications : Another investigation focused on its effects on cardiomyocytes, revealing that modulation of NAADP/Ca²⁺ signaling may provide new avenues for treating cardiac arrhythmias .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Antagonizes NAADP-induced Ca²⁺ release; IC50 = 1.7 µM for T cell reactivation |

| In Vivo | Reduces CNS-infiltrating T cells by ~50% in EAE models |

| Applications | Potential use in treating autoimmune diseases and cardiac arrhythmias |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The table below compares the target compound with key analogs identified in the literature:

Key Observations:

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance lipophilicity and alter nucleophilic substitution kinetics .

- Phenylmethoxy vs.

- Amine Backbone : Benzenemethanamine (benzylamine) derivatives exhibit distinct electronic and steric profiles compared to phenethylamines (e.g., 4-methoxy phenethylamine), affecting biological target interactions .

Pharmacological and Physicochemical Implications

Lipophilicity and Bioavailability:

- The hydrochloride salt counteracts this by improving solubility in polar solvents .

- In contrast, 3,4-dichloro analogs (e.g., C₁₄H₁₄Cl₃NO) exhibit higher polarity due to chlorine’s electronegativity, which may limit blood-brain barrier penetration compared to the brominated compound .

Reactivity and Stability:

- The phenylmethoxy group’s bulk may hinder oxidation at the 4-position, enhancing stability under acidic conditions compared to methoxy-substituted derivatives .

Preparation Methods

Synthesis of N-Benzylamine Intermediate

The key intermediate, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride, has been widely used in related syntheses (e.g., Salmeterol synthesis) and provides a useful precedent for preparing benzenemethanamine derivatives with phenylmethoxy groups. This intermediate is typically prepared by nucleophilic substitution of benzylamine with a brominated phenyl ether derivative in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) solvent at mild temperatures (25–35°C). The reaction proceeds smoothly with good yields (~49.5%) after workup and purification steps including acidification to form the hydrochloride salt, organic layer extraction, and crystallization.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Nucleophilic substitution | Benzylamine, K2CO3, KI, DMF, 25–35°C | N-benzyl-phenylmethoxy amine intermediate (~49.5%) |

Selective Bromination

Bromination at the 3-position of the benzylamine aromatic ring is achieved using bromine or bromo-organic compounds under controlled conditions. Literature reports the use of bromine in the presence of mild bases or catalysts to achieve regioselective bromination. For example, bromomethoxylation reactions using Br2/MeOH in the presence of lead nitrate or silver nitrate catalysts have been used to introduce bromine adjacent to methoxy groups on aromatic rings with high selectivity.

| Bromination Method | Reagents/Conditions | Selectivity/Notes |

|---|---|---|

| Electrophilic bromination | Br2/MeOH, Pb(NO3)2 or AgNO3 catalyst | Selective bromination at 3-position adjacent to methoxy |

Coupling and Reduction Steps

In related synthetic pathways for compounds with similar structures, coupling of the benzylamine intermediate with bromoacetyl derivatives is performed in solvents like dichloromethane or DMF, often using bases such as diisopropylethylamine or potassium carbonate. Subsequent reduction steps utilize reagents like Vitride or lithium aluminum hydride (LiAlH4) to convert ketone or ester intermediates to alcohols or amines. These steps are critical for installing the correct functional groups before final deprotection and salt formation.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | Benzylamine intermediate + bromoacetyl derivative, base, DCM or DMF | Formation of amide/amine linkage |

| Reduction | Vitride or LiAlH4 in toluene or ether | Reduction of ketone/ester to alcohol or amine |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous or organic media, typically at room temperature (25–35°C). The salt formation improves compound stability and crystallinity, facilitating purification by filtration and drying.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Alkylation | Benzylamine + brominated phenyl ether, K2CO3, KI, DMF, 25–35°C | N-benzyl-phenylmethoxy amine |

| 2 | Bromination | Br2/MeOH, Pb(NO3)2 or AgNO3 catalyst | 3-bromo-4-(phenylmethoxy) benzylamine |

| 3 | Coupling | Bromoacetyl derivative + base, DCM or DMF | Coupled intermediate |

| 4 | Reduction | Vitride or LiAlH4, toluene or ether | Reduced amine/alcohol intermediate |

| 5 | Salt formation | HCl aqueous solution, 25–35°C | Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride |

Analytical and Yield Considerations

- Yields for the key alkylation step are reported around 49.5% after purification.

- Bromination selectivity is enhanced by choice of catalyst and reaction conditions, minimizing polybromination.

- Reduction steps require careful handling of reagents like LiAlH4 due to their pyrophoric nature and sensitivity.

- Final hydrochloride salt is typically isolated as a crystalline solid, facilitating characterization and storage stability.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| Alkylation (amine formation) | Benzylamine, K2CO3, KI, DMF, 25–35°C | Mild conditions, nucleophilic substitution | ~49.5% after purification |

| Bromination | Br2/MeOH, Pb(NO3)2 or AgNO3 catalyst | Regioselective, avoids overbromination | High selectivity |

| Coupling | Bromoacetyl derivative, base, DCM or DMF | Forms amide/amine linkage | Moderate to good |

| Reduction | Vitride or LiAlH4, toluene or ether | Converts ketone/ester to alcohol/amine | Efficient but hazardous reagents |

| Hydrochloride salt formation | HCl aqueous solution, 25–35°C | Improves stability and crystallinity | High purity crystalline salt |

Q & A

Basic: What are the key synthetic routes for synthesizing Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or multi-step functional group transformations. Common methods include:

- Bromination and Benzylation: Reacting 4-(phenylmethoxy)benzylamine with brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromo group at the 3-position. The hydrochloride salt is formed by treating the free amine with HCl .

- Substitution Reactions: Using benzyl chloride or derivatives under basic conditions (e.g., NaOH) to install the phenylmethoxy group. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) significantly affect regioselectivity and yield .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purity is enhanced by recrystallization from ethanol/water mixtures, with yields typically ranging from 60–85% depending on stoichiometric ratios .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Melting Point Analysis: The hydrochloride salt has a melting point range of 236–254°C (depending on crystalline form), which helps assess purity .

- Spectroscopic Methods:

- ¹H/¹³C NMR: Key signals include the aromatic protons (δ 7.2–7.8 ppm for bromophenyl and benzyloxy groups) and the methylene group adjacent to the amine (δ 3.5–4.0 ppm).

- FT-IR: Peaks at ~2500 cm⁻¹ (N-H stretch of ammonium) and 1250 cm⁻¹ (C-O-C of benzyloxy) confirm functional groups .

- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Modification Strategies:

- Substituent Variation: Replace the bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO₂) to alter electronic properties and binding affinity .

- Linker Optimization: Adjust the benzyloxy group’s chain length or replace it with heterocycles (e.g., pyridyl) to enhance target selectivity .

- Experimental Design:

- Use parallel synthesis to generate analogs.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

Contradictions may arise from assay conditions or structural impurities. Mitigation steps include:

- Dose-Response Validation: Perform EC₅₀/IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity trends .

- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) that may interfere with bioassays .

- Comparative Studies: Benchmark against structurally validated analogs (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) to isolate the impact of specific substituents .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

Answer:

- Bromo Group: Susceptible to Suzuki coupling (with Pd catalysts) or nucleophilic substitution (e.g., with amines or thiols) for introducing diversity .

- Benzyloxy Group: Can be cleaved via hydrogenolysis (H₂/Pd-C) to expose a hydroxyl group for further functionalization .

- Amine Hydrochloride: The protonated amine participates in salt metathesis (e.g., with NaHCO₃ to recover the free amine) or acylation reactions .

Reactivity Considerations:

- Protect the amine group during bromination or benzylation steps using Boc or Fmoc strategies to prevent undesired side reactions .

Advanced: What computational methods are recommended to predict binding interactions with biological targets?

Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the ammonium group and π-π stacking with the aryl rings .

- MD Simulations: Run 100-ns simulations to assess stability of ligand-target complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Pharmacophore Modeling: Identify essential features (e.g., hydrophobic regions near the bromo group) to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.